molecular formula C6H4ClNO2 B3026690 2-Chloro-5-hydroxyisonicotinaldehyde CAS No. 1060804-53-6

2-Chloro-5-hydroxyisonicotinaldehyde

Cat. No.: B3026690
CAS No.: 1060804-53-6
M. Wt: 157.55
InChI Key: HZSDMQCOOUNXRC-UHFFFAOYSA-N
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Description

Significance of Halogenated and Hydroxylated Pyridine (B92270) Derivatives in Chemical Sciences

The functionalization of the pyridine ring with halogen and hydroxyl groups is a key strategy in chemical synthesis and drug discovery. Halogen atoms, particularly chlorine, can significantly alter a molecule's physical and biological properties. researchgate.net Their introduction can enhance potency and improve pharmacokinetic characteristics. researchgate.net This is due not only to steric effects but also to the ability of halogens to form "halogen bonds," a type of noncovalent interaction that can contribute to the stability of a ligand-target complex. researchgate.netacs.org Halopyridines are also crucial building blocks in organic synthesis, serving as versatile precursors for more complex molecules through various cross-coupling reactions. chemrxiv.org

Hydroxylated pyridine derivatives, or pyridinols, are also highly valuable synthetic intermediates. youtube.com The direct C–H hydroxylation of the pyridine ring is a chemically challenging yet highly desirable transformation due to the inherent electronic properties of the heterocycle. nih.govacs.org The position of the hydroxyl group can influence the molecule's reactivity and its potential as a precursor for a wide range of other substituted pyridines. The combination of both a halogen and a hydroxyl group on a pyridine ring, as seen in intermediates like 2-chloro-5-hydroxypyridine (B185701), creates a bifunctional scaffold with significant potential in the synthesis of biologically active compounds, such as the non-opioid analgesic agent ABT-594. researchgate.netpsu.edu

Overview of Isonicotinaldehyde Scaffolds in Research and Development

An isonicotinaldehyde scaffold refers to a pyridine ring substituted with an aldehyde group at the 4-position. The aldehyde functionality is one of the most versatile groups in organic chemistry, serving as a reactive handle for a multitude of chemical transformations. It can be readily oxidized to a carboxylic acid, reduced to an alcohol, or converted into various carbon-nitrogen double bonds (imines, oximes, hydrazones) through condensation reactions. This reactivity makes isonicotinaldehyde and its derivatives valuable starting materials and intermediates for constructing more elaborate molecular architectures. In the context of research and development, particularly in pharmaceutical sciences, these scaffolds provide a platform for generating libraries of diverse compounds for biological screening. The strategic placement of other substituents on the pyridine ring of the isonicotinaldehyde scaffold allows for fine-tuning of the molecule's properties.

Research Context for 2-Chloro-5-hydroxyisonicotinaldehyde

This compound is a specific example of a functionalized isonicotinaldehyde scaffold that combines the features discussed above: a pyridine core, a chloro substituent, a hydroxyl group, and an aldehyde functional group. It is classified as a pharmaceutical intermediate, indicating its role as a building block in the synthesis of more complex, potentially pharmaceutically active molecules. echemi.com Its chemical properties are summarized in the table below.

Chemical Properties of this compound
PropertyValueSource
CAS Number1060804-53-6 chemicalbook.comchemdad.com
Molecular FormulaC₆H₄ClNO₂ echemi.comchemscene.com
Molecular Weight157.55 g/mol chemdad.comchemscene.com
Boiling Point (Predicted)353.3 ± 37.0 °C echemi.comchemdad.com
Density (Predicted)1.504 ± 0.06 g/cm³ echemi.comchemdad.com
pKa (Predicted)6.71 ± 0.10 chemdad.com

Detailed research findings describe a method for its synthesis. The process starts with 2-Chloro-5-(methoxymethoxy)pyridine-4-carboxaldehyde, which is dissolved in a mixture of tetrahydrofuran (B95107) and hydrochloric acid. echemi.comchemicalbook.com The reaction mixture is heated, and after completion, the pH is adjusted. chemicalbook.com Following extraction with ethyl acetate (B1210297) and purification by silica (B1680970) gel column chromatography, this compound is obtained as a light yellow solid. chemicalbook.com This synthetic route highlights its accessibility for research purposes. Given that the closely related 2-chloro-5-hydroxypyridine is a key synthon for analgesics, this compound represents a valuable intermediate for creating novel derivatives with potential applications in medicinal chemistry. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-hydroxypyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO2/c7-6-1-4(3-9)5(10)2-8-6/h1-3,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSDMQCOOUNXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30719118
Record name 2-Chloro-5-hydroxypyridine-4-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060804-53-6
Record name 2-Chloro-5-hydroxy-4-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060804-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-hydroxypyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches to 2 Chloro 5 Hydroxyisonicotinaldehyde

Direct Synthesis Routes to 2-Chloro-5-hydroxyisonicotinaldehyde

Direct synthesis of this compound primarily relies on the manipulation of functional groups on a pre-existing pyridine (B92270) ring. These methods are characterized by their straightforward approach to achieving the target molecule.

A key strategy for the synthesis of this compound involves the deprotection of a protected precursor molecule. One such precursor is 2-chloro-5-(methoxymethoxy)isonicotinaldehyde. The methoxymethyl (MOM) group serves as a protecting group for the hydroxyl functionality at the C5 position of the pyridine ring. This protection is crucial to prevent unwanted side reactions during the introduction or modification of the aldehyde group at the C4 position.

The deprotection of the MOM group is typically achieved under acidic conditions. This process involves the cleavage of the acetal (B89532) linkage, liberating the free hydroxyl group to yield the final product, this compound. The reaction is generally carried out in a suitable solvent system that facilitates the reaction without degrading the aldehyde functionality.

Reaction Scheme:

This method offers a reliable and high-yielding route to the target compound, provided the precursor is readily accessible.

Established methods for the synthesis of pyridine carboxaldehydes can be adapted to produce this compound. These methods often involve the introduction of the aldehyde group onto a substituted pyridine ring.

One common approach is the Vilsmeier-Haack reaction , which is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org In this reaction, a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), acts as the formylating agent. ijpcbs.com For the synthesis of this compound, a suitably protected 2-chloro-5-hydroxypyridine (B185701) would be the starting material. The Vilsmeier-Haack reaction introduces the formyl group at the C4 position of the pyridine ring. rsc.orgresearchgate.netacs.org Subsequent deprotection of the hydroxyl group would then yield the desired product. The reaction conditions, including temperature and stoichiometry, need to be carefully controlled to achieve optimal yields and prevent side reactions. ijpcbs.com

Another adaptable method is the oxidation of a corresponding hydroxymethylpyridine. If 2-chloro-5-hydroxy-4-(hydroxymethyl)pyridine is available, it can be oxidized to the corresponding aldehyde using a variety of oxidizing agents. Mild oxidizing agents are preferred to avoid over-oxidation to the carboxylic acid.

Furthermore, the formylation of halopyridines can be achieved through a two-step method involving diaminomethylation followed by hydrolysis. nih.gov This approach could potentially be applied to a protected 2-chloro-5-hydroxypyridine derivative.

MethodDescriptionKey Reagents
Vilsmeier-Haack ReactionFormylation of an activated pyridine ring. ijpcbs.comorganic-chemistry.orgPOCl₃, DMF
Oxidation of HydroxymethylpyridineOxidation of a primary alcohol to an aldehyde.Mild oxidizing agents (e.g., MnO₂)
Diaminomethylation-HydrolysisTwo-step formylation of halopyridines. nih.govSilylformamidine, followed by hydrolysis

Development of Advanced Synthetic Protocols

Recent advancements in synthetic chemistry have focused on developing more efficient, safer, and environmentally friendly methods for the synthesis of pyridine derivatives. These advanced protocols are also applicable to the synthesis of this compound and related compounds.

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals, including pyridine derivatives. beilstein-journals.orgresearchgate.net This technology offers several advantages over traditional batch processing, such as enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and the potential for scalability. organic-chemistry.orgthieme-connect.comacs.org

For the synthesis of pyridine derivatives, continuous flow reactors can be employed for various reaction types, including cyclization, oxidation, and nitration. beilstein-journals.orgresearchgate.netresearchgate.net For instance, the Bohlmann–Rahtz pyridine synthesis, which involves the condensation of an enamine with an ethynyl (B1212043) ketone, has been successfully implemented in a continuous flow microwave reactor, leading to improved yields and reduced reaction times compared to batch processes. beilstein-journals.org Similarly, the N-oxidation of pyridines, a key step in the functionalization of the pyridine ring, has been efficiently carried out in a packed-bed microreactor using hydrogen peroxide as a green oxidant. organic-chemistry.orgthieme-connect.comresearchgate.net This continuous flow setup demonstrated high stability and could be operated for extended periods, making it suitable for large-scale production. organic-chemistry.orgthieme-connect.com

The application of photocatalysis in continuous flow reactors is another promising area. beilstein-journals.orgmdpi.combeilstein-journals.org This approach utilizes light to drive chemical reactions, often under mild conditions. Porphyrin derivatives, for example, have been used as photocatalysts in continuous flow systems for various organic transformations. beilstein-journals.org The use of flow reactors in photochemistry helps to overcome challenges associated with light penetration in larger batch reactors, leading to improved efficiency and reduced byproduct formation. acs.orgbeilstein-journals.org

TechnologyAdvantagesApplicable Reactions
Continuous Flow Microwave SynthesisRapid heating, improved yields, shorter reaction times. beilstein-journals.orgBohlmann–Rahtz pyridine synthesis
Packed-Bed MicroreactorsHigh efficiency, stability, suitability for large-scale production. organic-chemistry.orgthieme-connect.comN-oxidation of pyridines
Continuous Flow PhotocatalysisImproved light penetration, reduced byproducts, mild reaction conditions. acs.orgbeilstein-journals.orgVarious organic transformations

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine and its derivatives to minimize environmental impact and enhance sustainability. rasayanjournal.co.inresearchgate.netnih.gov This involves the use of safer solvents, renewable starting materials, catalysts, and energy-efficient reaction conditions. biosynce.comrsc.org

One key aspect of green pyridine synthesis is the use of alternative reaction media, such as ionic liquids. longdom.orgnih.govnih.govmdpi.comresearchgate.net Ionic liquids are salts with low melting points that can act as both solvents and catalysts. longdom.orgnih.gov Their negligible vapor pressure and high thermal stability make them attractive alternatives to volatile organic solvents. nih.govnih.gov Pyridinium-based ionic liquids have been synthesized and utilized in various applications. longdom.orgnih.govresearchgate.net

Biocatalysis offers another green approach to pyridine synthesis. rsc.orgrsc.orgukri.orgresearchgate.net Enzymes and whole-cell systems can be used to perform specific chemical transformations with high selectivity and under mild conditions, often in aqueous media. rsc.orgrsc.org For example, a one-pot biocatalytic process has been developed for the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using recombinant microbial cells. rsc.orgrsc.org This method avoids the use of harsh oxidizing and reducing agents typically employed in chemical synthesis. rsc.org Research is also exploring biocatalytic routes to generate substituted pyridines from sustainable biomass sources. ukri.org

Microwave-assisted synthesis is another technique that aligns with green chemistry principles. rasayanjournal.co.inresearchgate.netnih.gov By using microwave irradiation, reaction times can be significantly reduced, leading to lower energy consumption. researchgate.netnih.gov One-pot, multi-component reactions carried out under microwave irradiation provide an efficient and atom-economical route to highly substituted pyridines. researchgate.netnih.gov

Green Chemistry ApproachKey FeaturesExamples
Ionic LiquidsLow volatility, high thermal stability, potential for recyclability. longdom.orgnih.govnih.govUse as solvents and catalysts in pyridine synthesis. longdom.orgnih.gov
BiocatalysisHigh selectivity, mild reaction conditions, use of renewable resources. rsc.orgrsc.orgukri.orgSynthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine. rsc.orgrsc.org
Microwave-Assisted SynthesisReduced reaction times, lower energy consumption. researchgate.netnih.govOne-pot, multi-component synthesis of substituted pyridines. researchgate.netnih.gov

Derivatization Strategies and Synthetic Transformations of 2 Chloro 5 Hydroxyisonicotinaldehyde

Chemical Transformations Involving the Aldehyde Moiety

The aldehyde functional group is a primary site for a range of chemical transformations, most notably condensation reactions to form new carbon-nitrogen double bonds.

The reaction of 2-Chloro-5-hydroxyisonicotinaldehyde with primary amines leads to the formation of Schiff bases, also known as imines. This condensation reaction typically occurs under acid or base catalysis, or through heating. ekb.eg The general mechanism involves the nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon, followed by dehydration. nih.gov

The synthesis of these derivatives is often straightforward. For instance, the reaction can be carried out in solvents like ethanol, and a few drops of a catalyst such as glacial acetic acid or concentrated sulfuric acid can significantly improve the reaction yield. nih.gov The progress of the reaction can be monitored using thin-layer chromatography (TLC). nih.gov

Table 1: Representative Conditions for Schiff Base Formation

Amine ReactantSolventCatalystReaction ConditionsExpected Product
AnilineEthanolGlacial Acetic AcidRefluxN-(2-chloro-5-hydroxypyridin-4-yl)methylene)aniline
BenzylamineMethanol (B129727)-Room Temperature1-(2-chloro-5-hydroxypyridin-4-yl)-N-phenylmethanimine
p-ToluidineEthanol-Heating (60 °C)N-((2-chloro-5-hydroxypyridin-4-yl)methylene)-4-methylaniline

This table presents hypothetical reaction conditions based on general procedures for Schiff base synthesis.

Similarly, the aldehyde group can react with hydrazine (B178648) and its derivatives to form hydrazones. alcrut.com These reactions are also condensation reactions and are typically carried out by refluxing the reactants in a suitable solvent like methanol or ethanol, often with a catalytic amount of acid. alcrut.commdpi.com

Microwave-assisted synthesis has also been employed for the condensation of aldehydes with hydrazides, offering advantages such as reduced reaction times and improved yields. bas.bgresearchgate.net

Table 2: Conditions for Hydrazone Formation

Hydrazine ReactantSolventCatalystReaction ConditionsExpected Product
Hydrazine HydrateMethanolAcetic AcidReflux(E)-(2-chloro-5-hydroxypyridin-4-yl)methylene)hydrazine
PhenylhydrazineEthanol-Reflux1-((2-chloro-5-hydroxypyridin-4-yl)methylene)-2-phenylhydrazine
Isonicotinic hydrazideMethanolAcetic AcidRefluxN'-((2-chloro-5-hydroxypyridin-4-yl)methylene)isonicotinohydrazide

This table presents hypothetical reaction conditions based on general procedures for hydrazone synthesis.

Reactions Involving the Halogen (Chlorine) Substituent

The chlorine atom on the pyridine (B92270) ring is a key site for nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group activates the ring towards nucleophilic attack. In these reactions, a nucleophile replaces the chlorine atom.

Common nucleophiles for SNAr reactions include amines, alkoxides, and thiols. The reaction with amines, for instance, can lead to the formation of 2-amino-5-hydroxyisonicotinaldehyde (B14838742) derivatives. The regioselectivity of the reaction is generally high, with the nucleophile attacking the carbon atom bearing the chlorine. researchgate.netresearchgate.net

The chlorine substituent also serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chlorinated pyridine with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This method allows for the introduction of aryl, heteroaryl, or vinyl groups at the 2-position of the pyridine ring. organic-chemistry.org

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. It allows for the coupling of the chlorinated pyridine with a wide variety of primary and secondary amines. wikipedia.orgorganic-chemistry.org This method is often more versatile and occurs under milder conditions than traditional SNAr reactions for amination. researchgate.net

Table 3: Potential Catalytic Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst SystemBaseExpected Product
Suzuki-MiyauraPhenylboronic acidPd(PPh3)4Na2CO35-hydroxy-2-phenylisonicotinaldehyde
Buchwald-HartwigAnilinePd2(dba)3 / BINAPNaOt-Bu5-hydroxy-2-(phenylamino)isonicotinaldehyde

This table presents hypothetical reaction conditions based on general procedures for palladium-catalyzed cross-coupling reactions.

Transformations at the Hydroxyl Group

The hydroxyl group at the 5-position of the pyridine ring can undergo various transformations, most commonly etherification and esterification, to introduce a range of functional groups.

Etherification: The Williamson ether synthesis is a common method for forming ethers. wikipedia.org This reaction involves deprotonating the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. youtube.comkhanacademy.org This allows for the introduction of various alkyl or aryl groups via an ether linkage. google.comorganic-chemistry.org

Esterification: The hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.comorganic-chemistry.org

Table 4: Potential Transformations of the Hydroxyl Group

Reaction TypeReagentConditionsExpected Product
Williamson Ether Synthesis1. NaH 2. CH3ITHF2-chloro-5-methoxyisonicotinaldehyde
Fischer EsterificationAcetic acidH2SO4 (cat.), heat6-chloro-4-formylpyridin-3-yl acetate (B1210297)

This table presents hypothetical reaction conditions based on general procedures for etherification and esterification.

Etherification and Esterification Reactions

The phenolic hydroxyl group of this compound is a prime site for derivatization through etherification and esterification reactions. These transformations are fundamental in medicinal chemistry and materials science for modifying properties such as solubility, stability, and biological activity.

Etherification Reactions

The conversion of the hydroxyl group to an ether linkage can be achieved through various synthetic methodologies, most notably the Williamson ether synthesis. This reaction typically involves the deprotonation of the hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide.

For instance, the synthesis of alkoxy derivatives of the closely related 2-chloro-5-hydroxypyridine (B185701) has been reported, providing a basis for the potential etherification of this compound. While specific examples for the title compound are not extensively detailed in the available literature, the general principles of O-alkylation of hydroxypyridines are well-established. The reaction of 2-chloro-5-hydroxypyridine with various alkylating agents in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) can be expected to yield the corresponding ethers. A synthesis route starting from 2-chloro-5-(methoxymethoxy)pyridine-4-carboxaldehyde to produce this compound through the removal of the methoxymethyl (MOM) ether protecting group has been documented, indicating the stability of ether linkages on this scaffold.

Alkylating AgentBaseSolventExpected Product
Methyl IodideK₂CO₃DMF2-Chloro-5-methoxyisonicotinaldehyde
Benzyl BromideNaHTHF2-Chloro-5-(benzyloxy)isonicotinaldehyde
Ethyl BromideK₂CO₃Acetonitrile2-Chloro-5-ethoxyisonicotinaldehyde

Esterification Reactions

Esterification of the hydroxyl group offers another avenue for derivatization, leading to the formation of acyloxy derivatives. Standard esterification methods, such as reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, or Fischer-Speier esterification with a carboxylic acid under acidic catalysis, are applicable.

The Steglich esterification, which utilizes a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is a mild and efficient method suitable for substrates that may be sensitive to harsher conditions. This method could be particularly useful for the esterification of this compound with a variety of carboxylic acids.

Acylating AgentMethodCatalyst/ReagentExpected Product
Acetic AnhydrideAcylationPyridine2-Chloro-5-acetoxyisonicotinaldehyde
Benzoyl ChlorideAcylationTriethylamine2-Chloro-5-(benzoyloxy)isonicotinaldehyde
Benzoic AcidSteglich EsterificationDCC, DMAP2-Chloro-5-(benzoyloxy)isonicotinaldehyde

Oxidative Transformations of the Hydroxyl Functionality

The phenolic nature of the hydroxyl group in this compound suggests its susceptibility to oxidative transformations. Oxidation of phenolic compounds can lead to the formation of quinone or quinone-like structures, which are of interest due to their electrochemical properties and biological activities.

While direct oxidation of this compound to a quinone derivative is not prominently reported, the oxidation of substituted phenols and hydroxypyridines is a known chemical transformation. Reagents such as Fremy's salt (potassium nitrosodisulfonate), ceric ammonium (B1175870) nitrate (B79036) (CAN), or electrochemical methods are commonly employed for the oxidation of phenols to quinones.

The oxidation of this compound could potentially yield a p-quinone-like methide derivative, although the stability and reactivity of such a product would be influenced by the electron-withdrawing nature of the chloro and formyl groups on the pyridine ring. The specific conditions required for such a transformation would need careful optimization to avoid over-oxidation or side reactions involving the aldehyde group.

Oxidizing AgentSolventPotential Product
Fremy's SaltWater/Acetone2-Chloro-4-formyl-1,5-dihydropyridine-5-one (or tautomer)
Ceric Ammonium Nitrate (CAN)Acetonitrile/Water2-Chloro-4-formyl-1,5-dihydropyridine-5-one (or tautomer)
Electrochemical OxidationVarious2-Chloro-4-formyl-1,5-dihydropyridine-5-one (or tautomer)

Further research is necessary to fully elucidate the scope and limitations of these derivatization strategies for this compound and to characterize the resulting novel compounds.

Mechanistic Studies of Reactions Involving 2 Chloro 5 Hydroxyisonicotinaldehyde and Its Derivatives

Elucidation of Reaction Pathways and Intermediates

No specific studies elucidating the reaction pathways and intermediates for derivatization reactions of 2-Chloro-5-hydroxyisonicotinaldehyde were identified in the available literature.

Investigation of Catalytic Systems and Their Influence on Selectivity

There is no available research detailing the investigation of various catalytic systems and their influence on the selectivity of reactions involving this compound.

Kinetic and Thermodynamic Aspects of Derivatization Reactions

No published data on the kinetic or thermodynamic parameters for the derivatization reactions of this compound could be located.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govnanobioletters.com It is a common approach for optimizing molecular geometry and calculating various electronic properties. nih.gov For 2-Chloro-5-hydroxyisonicotinaldehyde, DFT calculations would begin by determining the most stable three-dimensional conformation of the molecule, predicting bond lengths, bond angles, and dihedral angles. nih.gov This optimized geometry is the foundation for all further computational analyses.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, chemical stability, and the energy of electronic transitions. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. For this compound, DFT calculations would map the spatial distribution of these orbitals and quantify the energy gap.

Furthermore, analyzing the charge distribution, often visualized through a Molecular Electrostatic Potential (MEP) map, reveals the electron-rich and electron-poor regions of the molecule. This information is crucial for predicting how the molecule will interact with other molecules, including potential sites for electrophilic and nucleophilic attack.

Computational ParameterSignificance for this compound
HOMO Energy Indicates the energy of the outermost electrons and susceptibility to electrophilic attack.
LUMO Energy Indicates the energy of the lowest available electron state and susceptibility to nucleophilic attack.
HOMO-LUMO Gap Correlates with chemical reactivity, kinetic stability, and optical properties. A smaller gap implies higher reactivity.
Charge Distribution Identifies polar regions of the molecule, predicting sites for intermolecular interactions like hydrogen bonding.

DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation of the computational model. nanobioletters.com For this compound, theoretical vibrational spectra (Infrared and Raman) can be computed. nih.gov The calculated frequencies and intensities help in the assignment of experimental spectral bands to specific molecular vibrations, such as the stretching of the C=O (aldehyde), O-H (hydroxyl), and C-Cl (chloro) bonds. Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Analyses

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). researchpublish.comnih.govresearchgate.net These models rely on calculating molecular descriptors that encode structural, electronic, and steric features of the molecules.

In a QSAR study involving a series of related compounds, including derivatives of this compound, a statistical model would be developed to predict a specific biological activity, such as enzyme inhibition or antibacterial efficacy. nih.gov The model correlates the activity with various molecular descriptors.

Key steps in developing a QSAR model include:

Data Set Collection: Gathering a set of molecules with known biological activities.

Descriptor Calculation: Computing a wide range of molecular descriptors (e.g., electronic, topological, steric).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) to create an equation linking descriptors to activity. researchpublish.com

Validation: Rigorously testing the model's predictive power using internal and external validation techniques. nih.gov

For this compound, a predictive QSAR model could help in designing new analogues with potentially enhanced biological activity. nih.gov

QSPR models function similarly to QSAR models but focus on predicting physicochemical properties rather than biological activity. researchgate.net For this compound, a QSPR analysis could correlate its molecular descriptors with properties like lipophilicity (LogP), solubility, boiling point, or chemical stability. Understanding these properties is essential for applications in materials science and medicinal chemistry.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.govresearchgate.nettubitak.gov.tr This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.govnih.gov

The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity. The results provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov For this compound, docking studies against a relevant protein target could reveal its potential as an inhibitor and guide the design of more potent derivatives by optimizing these interactions. nih.gov

Modeling TechniquePrimary OutputApplication for this compound
Density Functional Theory (DFT) Optimized geometry, electronic properties (HOMO-LUMO), spectroscopic data.Understanding molecular structure, reactivity, and spectral characteristics.
QSAR/QSPR Predictive mathematical models for activity or properties.Forecasting biological efficacy and physicochemical properties of derivatives.
Molecular Docking Binding pose and affinity score within a protein active site.Identifying potential biological targets and key binding interactions.

Prediction of Binding Modes with Biological Targets

The prediction of how a small molecule like this compound might interact with biological macromolecules is a cornerstone of modern drug design. Techniques such as molecular docking are routinely employed to simulate the binding of a ligand to the active site of a protein. These simulations can provide valuable insights into the potential binding affinity, orientation, and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

However, a comprehensive search of existing research databases and computational chemistry literature yields no specific studies that have performed molecular docking or other binding mode prediction analyses for this compound. Consequently, there is no data to populate a table of predicted binding modes, interacting amino acid residues, or binding energy scores for this compound with any specific biological targets. The scientific community has yet to publish research in this particular area.

Assessment of Ligand Efficiency and Selectivity

Ligand efficiency (LE) and other related metrics are crucial in early-stage drug discovery for prioritizing compounds. LE provides a measure of the binding energy per atom of a molecule, allowing for a more standardized comparison of the binding potential of different-sized compounds. Similarly, assessing the selectivity of a compound for its intended target over other related proteins is vital to minimize off-target effects.

The calculation of ligand efficiency metrics requires experimental binding data (such as IC50, Ki, or Kd values) which are then normalized by the number of non-hydrogen atoms in the molecule. As there are no published biological activity data or computational predictions of binding affinity for this compound, an assessment of its ligand efficiency and selectivity cannot be performed. Therefore, a data table detailing these parameters remains unpopulated.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of 2-Chloro-5-hydroxyisonicotinaldehyde. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule: the two aromatic protons on the pyridine (B92270) ring, the aldehyde proton, and the hydroxyl proton. The electron-withdrawing effects of the chlorine atom, the aldehyde group, and the pyridine nitrogen, along with the electron-donating effect of the hydroxyl group, influence the chemical shifts of the ring protons.

The proton attached to C6 would likely appear at the most downfield position among the aromatic protons due to the influence of the adjacent nitrogen. The proton at C3 would be influenced by the adjacent chloro and aldehyde groups. The aldehyde proton (CHO) is expected to show a characteristic singlet in the downfield region (around 10 ppm). The hydroxyl (OH) proton's chemical shift is variable and depends on solvent, concentration, and temperature.

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift. The carbons of the pyridine ring will resonate in the aromatic region, with their specific shifts determined by the attached functional groups. For instance, the carbon atom bonded to the chlorine (C2) and the carbon bonded to the hydroxyl group (C5) will show significant shifts.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

The following table is based on established principles of NMR spectroscopy and analysis of structurally similar compounds. Actual experimental values may vary.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H37.5 - 8.0-
H68.0 - 8.5-
CHO9.8 - 10.2-
OH5.0 - 12.0 (variable)-
C2-148 - 152
C3-120 - 125
C4-135 - 140
C5-155 - 160
C6-145 - 150
CHO-190 - 195

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak would be expected between the signals for the H3 and H6 protons if they are spin-coupled, although coupling across four bonds in a pyridine ring is often weak or non-existent. The primary utility would be to confirm the presence of isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbon atoms. It would be used to definitively link the ¹H signals for H3 and H6 to their corresponding ¹³C signals, C3 and C6. chemscene.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity (typically over 2-3 bonds) between protons and carbons. chemscene.com This allows for the assembly of the molecular skeleton.

Expected Key HMBC Correlations for this compound

Proton Expected Carbon Correlations (2-3 bonds away)
H3 C2, C4, C5, CHO
H6 C2, C4, C5

These correlations would confirm the substitution pattern on the pyridine ring, for example, by showing the correlation from the aldehyde proton to the C3 and C4 carbons.

The structure of this compound allows for the potential formation of an intramolecular hydrogen bond between the 5-hydroxyl group and the nitrogen atom of the pyridine ring. The presence and strength of such a bond can be investigated using ¹H NMR. The chemical shift of the hydroxyl proton is a key indicator. A downfield shift that is relatively insensitive to changes in solvent concentration suggests the presence of an intramolecular hydrogen bond, as the proton is less available for intermolecular bonding with the solvent. rsc.org Variable temperature NMR studies can also provide evidence; a smaller temperature coefficient for the OH proton chemical shift is indicative of intramolecular hydrogen bonding.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrations of its constituent functional groups.

O-H Stretching: A broad band in the region of 3400-3200 cm⁻¹ in the FT-IR spectrum is characteristic of the hydroxyl group's stretching vibration. The broadness is due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The aldehyde C-H stretch is expected to produce one or two distinct bands in the 2850-2750 cm⁻¹ region.

C=O Stretching: A strong, sharp absorption band corresponding to the aldehyde carbonyl (C=O) stretch is expected in the region of 1710-1680 cm⁻¹. Its exact position can be influenced by conjugation with the pyridine ring.

C=C and C=N Ring Stretching: The pyridine ring will exhibit several characteristic stretching vibrations in the 1600-1400 cm⁻¹ range.

O-H Bending: The in-plane bending of the O-H group is expected around 1440-1395 cm⁻¹ and 1260-1180 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretch typically appears as a strong band in the 800-600 cm⁻¹ region of the spectrum.

Expected Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
ν(O-H) Hydroxyl 3400 - 3200 (broad)
ν(C-H) Aromatic 3100 - 3000
ν(C-H) Aldehyde 2850 - 2750
ν(C=O) Aldehyde 1710 - 1680 (strong)
ν(C=C), ν(C=N) Pyridine Ring 1600 - 1400
δ(O-H) Hydroxyl 1440 - 1180

To aid in the precise assignment of the experimental FT-IR and Raman spectra, theoretical vibrational frequency calculations are often performed. These calculations are typically carried out using quantum mechanical methods, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-311++G(d,p). nih.gov

The process involves first optimizing the molecular geometry to find its lowest energy conformation. Then, the vibrational frequencies and their corresponding intensities are calculated for this optimized structure. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with the experimental data. nih.gov These theoretical calculations are invaluable for assigning complex vibrational modes, especially in the fingerprint region of the spectrum where many overlapping bands occur. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its exact mass, as well as several characteristic fragment ions resulting from the cleavage of specific bonds within the molecule.

The presence of a chlorine atom is particularly significant, as it will result in a characteristic isotopic pattern for the molecular ion peak and any chlorine-containing fragments. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. libretexts.org This results in two peaks, the M+ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), separated by two mass units, with a relative intensity ratio of approximately 3:1. libretexts.org

The fragmentation of this compound would likely proceed through several pathways, driven by the presence of the aldehyde, hydroxyl, and chloro functional groups on the pyridine ring. Common fragmentation mechanisms for aromatic aldehydes include the loss of a hydrogen radical (H•) to form a stable acylium ion, and the loss of the entire aldehyde group (CHO). miamioh.edulibretexts.org Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is a predominant fragmentation mode for aldehydes. miamioh.edu The presence of the hydroxyl group may lead to the loss of water (H₂O), although this is more common in alcohols. libretexts.org

Below is a table of predicted significant fragment ions for this compound based on established fragmentation principles.

m/z (mass/charge ratio) Proposed Fragment Ion Plausible Fragmentation Pathway
157/159[M]⁺Molecular ion
156/158[M-H]⁺Loss of a hydrogen radical from the aldehyde group
128/130[M-CHO]⁺Loss of the formyl radical
129[M-CO]⁺Loss of carbon monoxide from the [M-H]⁺ ion
93[M-CHO-Cl]⁺Loss of the formyl radical and a chlorine atom

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule when it absorbs light in the UV and visible regions of the electromagnetic spectrum. libretexts.org This absorption of energy promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org The specific wavelengths at which a molecule absorbs light are characteristic of its electronic structure, particularly the presence of chromophores, which are parts of a molecule that absorb light. libretexts.org

The structure of this compound contains a pyridine ring, which is an aromatic system, substituted with an aldehyde (-CHO), a hydroxyl (-OH), and a chlorine (-Cl) group. These functionalities influence the electronic distribution within the molecule and, consequently, its UV-Vis absorption spectrum. The pyridine ring itself, along with the carbonyl group of the aldehyde, constitutes a conjugated π system, which is a strong chromophore. libretexts.org

The expected electronic transitions for this compound are primarily of two types: π → π* and n → π*. elte.hu

π → π transitions* involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically of high intensity (large molar absorptivity, ε) and occur in molecules with conjugated systems. uomustansiriyah.edu.iq

n → π transitions* involve the excitation of an electron from a non-bonding orbital (n), such as the lone pair electrons on the oxygen of the carbonyl group or the nitrogen of the pyridine ring, to a π* antibonding orbital. elte.hu These transitions are generally of lower intensity compared to π → π* transitions. uomustansiriyah.edu.iq

The hydroxyl and chloro substituents on the pyridine ring can act as auxochromes, modifying the absorption characteristics of the primary chromophore. The hydroxyl group, being an electron-donating group, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption band. The chlorine atom, while electronegative, can also donate a lone pair of electrons into the aromatic system, further influencing the absorption spectrum.

Based on the structure, the following UV-Vis absorption data can be anticipated for this compound in a suitable solvent.

λmax (nm) Molar Absorptivity (ε) Electronic Transition Associated Chromophore
~280-300Highπ → πConjugated pyridine and aldehyde system
~340-360Lown → πCarbonyl group (C=O)

Applications in Medicinal Chemistry Research and Pharmaceutical Development

Role as a Key Pharmaceutical Intermediate

2-Chloro-5-hydroxyisonicotinaldehyde is recognized as a significant pharmaceutical intermediate. echemi.com Intermediates are the chemical building blocks used in the synthesis of active pharmaceutical ingredients (APIs). The utility of this compound lies in its functional groups, which can be readily manipulated to construct more complex molecules. The aldehyde group is particularly reactive, allowing for the formation of new carbon-nitrogen bonds, while the hydroxyl and chloro groups can be modified or replaced to alter the physicochemical properties of the resulting derivatives.

The broader class of substituted chlorohydroxypyridines, to which this compound belongs, are crucial components in the synthesis of various biologically active agents. For instance, the related synthon 2-chloro-5-hydroxypyridine (B185701) is a key component in the synthesis of the non-opioid analgesic agent ABT-594. researchgate.netpsu.edu This highlights the importance of the 2-chloro-5-hydroxypyridine core structure in developing new therapeutics, establishing this compound as a valuable intermediate for creating a diverse library of compounds for biological screening.

Design and Synthesis of Novel Bioactive Derivatives

The structure of this compound is a prime candidate for the design and synthesis of new bioactive molecules. Medicinal chemists utilize its reactive aldehyde group to synthesize various derivatives, exploring their potential in different therapeutic areas.

Hydrazide-hydrazone derivatives are a well-established class of compounds known for their broad spectrum of biological activities, including antimicrobial and anticancer properties. nih.govresearchgate.net The characteristic azomethine group (–NHN=CH–) in hydrazones is considered crucial for their pharmacological effects. mdpi.com The aldehyde functionality of this compound makes it an ideal precursor for the synthesis of novel hydrazone derivatives. By reacting it with various hydrazides, researchers can generate a library of new chemical entities for screening.

Research into hydrazone derivatives has shown significant potential:

Anticancer Activity: Numerous studies have demonstrated the anticancer activity of hydrazone derivatives against various cancer cell lines. nih.gov For example, a series of synthesized hydrazide-hydrazone derivatives showed potent activity against prostate (PC-3), breast (MCF-7), and colon (HT-29) cancer cell lines. nih.gov One particular compound bearing a pyrrole (B145914) ring was identified as the most potent, with IC50 values of 1.32 µM, 2.99 µM, and 1.71 µM against PC-3, MCF-7, and HT-29 cells, respectively. nih.gov Further studies confirmed its mechanism of action involves inducing apoptosis by increasing caspase-3 activation. nih.gov

Antimicrobial Activity: Hydrazones are also widely investigated for their antimicrobial effects. nih.gov The synthesis of novel hydrazones from different carbonyl compounds has yielded derivatives with significant activity against various bacterial and fungal strains. nih.govmdpi.com The biological activity is often attributed to the formation of stable chelate complexes with transition metal ions, which can inhibit various metabolic processes in microorganisms.

Table 1: Examples of Biological Activity in Hydrazone Derivatives
Derivative ClassTargetKey FindingsReference
Hydrazide-hydrazones with a pyrrole ringAnticancer (PC-3, MCF-7, HT-29 cell lines)Compound 3h showed IC50 values of 1.32 µM (PC-3), 2.99 µM (MCF-7), and 1.71 µM (HT-29). Induced apoptosis via caspase-3 activation. nih.gov
Coumarin substituted hydrazide–hydrazonesAnticancerDemonstrated notable anticancer activity. nih.gov
Thiazole-based hydrazide hydrazonesAntimicrobial (B. subtilis, E. coli, K. pneumoniae)Derivatives 5c and 5f showed the best results, with MIC values as low as 2.5 mg/mL against specific bacterial strains. mdpi.com

Pyridine (B92270) carboxaldehydes, the class of compounds to which this compound belongs, have been a focus in the design of allosteric modulators. Allosteric modulators are molecules that bind to a protein at a site other than the active site, causing a conformational change that alters the protein's activity. mdpi.com

Several pyridyl derivatives have been investigated as potent anti-sickling agents. vcu.edu The design of novel compounds, often based on pyridyl derivatives of vanillin, aims to improve binding interactions with the protein and enhance pharmacokinetic properties, leading to more sustained pharmacological action. vcu.edu Voxelotor, an approved drug for SCD, is an aromatic aldehyde that exemplifies this therapeutic strategy. researchgate.netnih.gov The this compound scaffold, with its pyridine ring and aldehyde group, represents a promising starting point for designing new, potentially more effective allosteric modulators of hemoglobin.

Table 2: Aromatic Aldehydes as Allosteric Modulators of Hemoglobin
Compound TypeMechanism of ActionTherapeutic GoalReference
Aromatic Aldehydes (e.g., Vanillin, Voxelotor)Forms a Schiff base with Hb, stabilizing the oxygenated (R2) state.Increase Hb's affinity for oxygen, preventing HbS polymerization and red blood cell sickling. vcu.eduresearchgate.net
Pyridyl DerivativesDesigned to increase binding interactions and improve pharmacokinetic profiles compared to earlier aldehydes.Develop potent anti-sickling agents with sustained pharmacologic action. vcu.edu

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds into effective drugs. These studies involve synthesizing a series of related compounds and evaluating how specific changes in their chemical structure affect their biological activity.

The biological potency of derivatives synthesized from this compound can be significantly influenced by the nature and position of various substituents. The existing chloro and hydroxyl groups, as well as any new groups added during synthesis, play a pivotal role in the molecule's interaction with its biological target.

Studies on related structures provide insight into these effects:

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent can drastically alter a molecule's properties and, consequently, its biological activity. For salicylaldehyde (B1680747) hydrazone derivatives, it was found that substitution at different positions has a varied impact on the strength of intramolecular hydrogen bonds, which are crucial for the molecule's conformation and activity. nih.gov Electron-withdrawing groups in one position were found to favor a stronger hydrogen bond, while electron-donating groups weakened it. nih.gov

Steric and Lipophilic Effects: The size, shape, and lipophilicity (fat-solubility) of substituents also govern biological potency. In a series of niclosamide (B1684120) derivatives tested for anticancer activity, different substituents on the phenyl ring led to vastly different cytotoxic profiles against various cancer cell lines. nih.gov For example, N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide was most potent against HL-60 leukemia cells, while 5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide was most active in an NFĸB assay. nih.gov Similarly, SAR studies on quinolone antibacterials showed that the choice of substituent at the N1-position had an overwhelming influence on the activity profile. colab.ws

Improving Pharmacokinetics: A primary goal of structural modification is to overcome suboptimal pharmacokinetic properties like short duration of action or low bioavailability. vcu.edu In the development of hemoglobin modulators, novel pyridyl derivatives were designed specifically to counter the rapid metabolism seen with earlier aromatic aldehydes, aiming for a more stable and effective therapeutic agent. vcu.edu

Altering Mechanism of Inhibition: Strategic placement of substituents can change how a molecule interacts with its target enzyme. In a study of hydrazide-hydrazones as laccase inhibitors, SAR analysis revealed that slim, appropriately substituted frameworks were key for competitive inhibition, fitting into the substrate docking site. mdpi.com However, derivatives with bulkier substituents did not bind to the active site and instead acted as non-competitive or uncompetitive inhibitors, demonstrating that structural changes can fundamentally alter the pharmacological mechanism. mdpi.com

Preclinical Investigations of Therapeutic Potential

Comprehensive searches of scientific literature yield limited data directly pertaining to the preclinical evaluation of this compound for its therapeutic effects. The majority of available research focuses on derivatives or analogous structures, making it challenging to attribute specific biological activities directly to the parent compound.

Exploration of Antibacterial Activities

There is a lack of specific studies investigating the antibacterial properties of this compound. However, research on related chemical structures offers some insights. For instance, novel sulfonamides that incorporate a 5-chloro-2-hydroxybenzaldehyde scaffold have been synthesized and evaluated for their in vitro activity against various bacterial strains. researchgate.netnih.gov One of the most active compounds in this related series demonstrated notable efficacy against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus. researchgate.netnih.gov Further research has explored chalcones containing a chlorine atom, which have shown inhibitory effects against microbial strains. nih.gov These findings, while not directly applicable to this compound, suggest that the presence of chloro and hydroxy substitutions on an aromatic ring can be a feature of molecules with antimicrobial potential.

Studies on Anticancer Properties

Specific investigations into the anticancer properties of this compound are not readily found in published research. However, the broader class of compounds containing chloro and hydroxy functional groups has been a subject of interest in oncology research. For example, thiazolo[4,5-d]pyrimidine (B1250722) derivatives have been considered as potential therapeutic agents in the development of anticancer drugs. mdpi.com Additionally, research into quinazoline-based pyrimidodiazepines has identified compounds with high cytostatic and cytotoxic activity against various cancer cell lines. nih.govrsc.org Another study focused on Ciminalum–thiazolidinone hybrid molecules, which demonstrated a significant cytotoxic effect on tumor cells. nih.gov These examples highlight the ongoing exploration of complex heterocyclic compounds in cancer research, but direct data on this compound is absent.

Mechanisms of Action within Biological Systems

Due to the lack of direct preclinical studies on the therapeutic activities of this compound, its mechanisms of action within biological systems have not been elucidated. Mechanistic studies are typically conducted following the observation of a specific biological effect. For related compounds, proposed mechanisms include interactions with bacterial DNA and disruption of the bacterial membrane. mdpi.com In the context of anticancer research on analogous structures, mechanisms such as DNA binding have been suggested. nih.govrsc.org Without dedicated research, any proposed mechanism for this compound would be purely speculative.

Future Directions and Emerging Research Avenues

Development of Sustainable Synthetic Routes

The increasing emphasis on green chemistry in the pharmaceutical and chemical industries necessitates the development of sustainable synthetic routes for 2-Chloro-5-hydroxyisonicotinaldehyde and its derivatives. Traditional synthetic methods often rely on harsh reagents and generate significant waste. Future research is poised to explore more environmentally benign and efficient approaches.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions. nih.govmdpi.comrsc.orgmdpi.com The application of microwave-assisted synthesis to the preparation of this compound could significantly reduce energy consumption and the use of volatile organic solvents. nih.gov Research in this area would focus on optimizing reaction conditions, such as temperature, pressure, and catalyst choice, to maximize efficiency and minimize environmental impact.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. uc.ptmdpi.com Developing a flow synthesis process for this compound could lead to a more efficient and sustainable manufacturing process. vcu.edu This would involve the design of a multi-step continuous flow system, potentially integrating in-line purification and analysis. uc.pt

Enzyme-Catalyzed Synthesis: Biocatalysis, utilizing enzymes to perform chemical transformations, is a cornerstone of green chemistry. researchgate.net Exploring enzymatic routes for the synthesis of this compound could offer high selectivity and mild reaction conditions. researchgate.net Future research may focus on identifying or engineering enzymes capable of catalyzing key steps in the synthetic pathway, such as the selective hydroxylation or chlorination of pyridine (B92270) precursors.

Sustainable Synthesis Approach Potential Advantages Key Research Focus
Microwave-Assisted SynthesisReduced reaction times, higher yields, lower energy consumption. nih.govmdpi.comOptimization of reaction parameters, solvent-free conditions. nih.gov
Flow ChemistryImproved safety, scalability, and process control. uc.ptvcu.eduReactor design, integration of purification steps. uc.pt
Enzyme-Catalyzed SynthesisHigh selectivity, mild reaction conditions, reduced waste. researchgate.netEnzyme discovery and engineering, process optimization. researchgate.net

Exploration of Novel Biological Targets

The structural features of this compound suggest its potential as a scaffold for the development of new therapeutic agents. The pyridine ring is a common motif in many approved drugs, and the substituent pattern of this compound offers opportunities for targeted interactions with various biological macromolecules. acs.orgnih.govresearchgate.netnih.govmdpi.commalariaworld.orgnih.gov

Kinase Inhibitors: Protein kinases are a major class of drug targets, particularly in oncology. nih.govnih.gov The pyridine scaffold is present in numerous kinase inhibitors. acs.orgnih.govmdpi.com The chloro and hydroxyl groups on the this compound ring could be crucial for forming specific hydrogen bonds and halogen bonds within the ATP-binding site of kinases, potentially leading to the development of selective inhibitors for targets such as PIM-1 or PI3K. acs.orgmdpi.com

Dopamine (B1211576) Transporter (DAT) Inhibitors: The dopamine transporter is a key target in the treatment of neurological and psychiatric disorders. Substituted pyridines have been identified as potent DAT inhibitors through pharmacophore-based screening. nih.gov The specific arrangement of functional groups in this compound could be optimized to achieve high affinity and selectivity for DAT.

In Silico Target Prediction: Computational methods are increasingly used to predict the biological targets of small molecules. nih.govresearchgate.net Techniques such as chemogenomics and molecular docking can be employed to screen this compound against a wide range of biological targets, helping to identify novel therapeutic opportunities. malariaworld.orgnih.govnih.gov These computational predictions can then guide experimental validation, accelerating the discovery of new biological activities. creative-biolabs.comsemanticscholar.org

Potential Biological Target Class Rationale Example Targets
Protein KinasesPyridine is a known kinase inhibitor scaffold. acs.orgnih.govmdpi.comPIM-1, PI3K, PDE4. acs.orgmdpi.comnih.gov
Neurotransmitter TransportersSubstituted pyridines show activity against DAT. nih.govDopamine Transporter (DAT). nih.gov
Parasitic EnzymesPyridine derivatives have shown antimalarial activity. malariaworld.orgnih.govDihydrofolate Reductase (DHFR). malariaworld.orgnih.gov

Integration with Advanced Drug Discovery Technologies

The development of new drugs from a starting scaffold like this compound can be significantly accelerated by integrating advanced drug discovery technologies. These approaches allow for a more rational and efficient exploration of chemical space and a deeper understanding of structure-activity relationships.

Fragment-Based Drug Discovery (FBDD): FBDD is a powerful method for identifying novel lead compounds by screening small, low-molecular-weight fragments. researchgate.netnih.gov this compound, with its relatively simple structure, is an ideal candidate for use as a fragment or as a starting point for fragment elaboration. researchgate.net By identifying weak-binding fragments that interact with a biological target, medicinal chemists can grow or link these fragments to develop potent and selective inhibitors. nih.gov The pyridine core can serve as an anchor, while the chloro, hydroxyl, and aldehyde groups provide vectors for chemical modification.

Pharmacophore Modeling: Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of functional groups required for biological activity. nih.govnih.govjppres.com A pharmacophore model can be generated based on the structure of this compound and its analogues to guide the design of new compounds with improved potency and selectivity. nih.gov This approach can also be used for virtual screening of large compound libraries to identify novel hits with diverse chemical scaffolds.

Applications in Material Science Beyond Traditional Pharmaceutical Uses

The unique electronic and coordination properties of the pyridine ring, combined with the functional group handles of this compound, open up exciting possibilities for its use in material science.

Organic Light-Emitting Diodes (OLEDs): Pyridine derivatives are widely used as electron-transporting materials in OLEDs due to their excellent charge carrier mobility and thermal stability. rsc.orgrsc.orgnbinno.com The electronic properties of the pyridine ring in this compound can be tuned by modifying the substituents, making it a promising building block for new OLED materials. rsc.orgnih.govacs.org The aldehyde group, for instance, can be used to synthesize larger conjugated systems with tailored optoelectronic properties. nbinno.com

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Pyridine-containing ligands are frequently used in the synthesis of MOFs due to the strong coordinating ability of the pyridine nitrogen. acs.orgnih.govrsc.orgrsc.orgnih.gov The aldehyde and hydroxyl groups of this compound can be further functionalized to create multidentate ligands for the construction of novel MOFs with specific properties, such as porosity for gas storage and separation, or catalytic activity. nih.govrsc.org

Material Science Application Relevant Properties of the Compound Potential Function
Organic Light-Emitting Diodes (OLEDs)Tunable electronic properties of the pyridine ring. rsc.orgnbinno.comElectron-transporting material, emissive layer component. rsc.orgnbinno.com
Metal-Organic Frameworks (MOFs)Coordinating pyridine nitrogen, functionalizable groups. nih.govrsc.orgOrganic linker for porous and catalytic materials. nih.govrsc.orgnih.gov

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-5-hydroxyisonicotinaldehyde, and how can competing side reactions be minimized?

  • Methodological Answer : The synthesis of this compound requires careful control of functional group reactivity. A plausible approach involves:

Hydroxyl Protection : Protect the hydroxyl group (e.g., using acetyl or silyl protecting agents) to prevent undesired oxidation or substitution during chlorination .

Directed Metalation : Use directed ortho-metalation (DoM) strategies on the isonicotinaldehyde scaffold to introduce chlorine at the 2-position, leveraging lithiation reagents like LDA or n-BuLi .

Deprotection : Remove the protecting group under mild acidic or basic conditions (e.g., TFA for acetyl groups).
To minimize side reactions, monitor reaction progress via TLC or HPLC, and optimize temperature (-78°C for metalation) and stoichiometry. Reference analogous syntheses of 5-chloro-2-hydroxybenzaldehyde derivatives for troubleshooting .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?

  • Methodological Answer :
  • IR Spectroscopy : Confirm hydroxyl (broad ~3300 cm⁻¹) and aldehyde (sharp ~1700 cm⁻¹) stretches. Compare with NIST-standardized IR data for 5-chloro-2-hydroxybenzaldehyde to identify discrepancies in functional group environments .
  • NMR : Use 1H^1H-NMR to resolve aromatic protons (δ 8-9 ppm for aldehyde protons) and 13C^{13}C-NMR to distinguish carbonyl carbons (δ ~190 ppm). Discrepancies in splitting patterns may indicate impurities or tautomerism; employ 2D NMR (COSY, HSQC) for structural elucidation .
  • Mass Spectrometry : Validate molecular weight (157.55 g/mol) via high-resolution MS. Cross-reference with gas-phase fragmentation patterns in NIST databases to resolve ambiguities .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d) to model the electron density around the chlorine atom. Calculate Fukui indices to identify electrophilic/nucleophilic sites .
  • Transition State Analysis : Simulate reaction pathways for SNAr (nucleophilic aromatic substitution) using Gaussian or ORCA software. Compare activation energies for different leaving groups (e.g., Cl vs. OH) .
  • Validation : Correlate computational results with experimental kinetic data (e.g., rate constants from HPLC monitoring). Discrepancies may arise from solvent effects not modeled in simulations; adjust dielectric constants in calculations .

Q. What strategies can address contradictions in biological activity data for this compound derivatives (e.g., receptor binding vs. cytotoxicity)?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing Cl with F or altering the aldehyde position) and assay against target receptors (e.g., 5-HT4 or VLA-4) using radioligand binding assays .
  • Off-Target Screening : Use high-throughput screening (HTS) panels (e.g., kinase or cytochrome P450 assays) to identify non-specific interactions. Cross-validate cytotoxicity via MTT assays in multiple cell lines .
  • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to separate bioactivity signals from noise. Reference studies on 5-chloro-2-hydroxybenzoic acid derivatives for mechanistic insights .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (pH 1-3), neutral (pH 7), and basic (pH 10-12) buffers at 40-80°C. Monitor degradation via UPLC-MS and identify byproducts (e.g., hydrolysis to carboxylic acid derivatives) .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under storage conditions. Compare with stability data for structurally related aldehydes like 5-chlorosalicylaldehyde .
  • Crystallography : Analyze solid-state stability by comparing X-ray structures before and after stress testing. Hydrogen-bonding patterns may explain pH-dependent degradation .

Methodological Notes

  • Experimental Reproducibility : Adhere to guidelines from the Beilstein Journal of Organic Chemistry for detailed experimental documentation, including full spectral data and purity assessments (>95% by HPLC) .
  • Data Management : Use tools like PubChem and ChemSpider to cross-reference spectral and synthetic data, ensuring alignment with established databases .

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Reactant of Route 1
2-Chloro-5-hydroxyisonicotinaldehyde
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.